molecular formula C14H12N2O3S B1222645 N-(2-furanylmethyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

N-(2-furanylmethyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

Cat. No. B1222645
M. Wt: 288.32 g/mol
InChI Key: ZWORGDNNQOELMA-UHFFFAOYSA-N
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Description

N-(2-furanylmethyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide is a member of benzothiazoles.

Scientific Research Applications

Antitumor Activity

  • Researchers have synthesized derivatives of benzothiazole, including structures similar to N-(2-furanylmethyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide, to evaluate their antitumor activity. These compounds were tested against human tumor cell lines derived from various neoplastic diseases, with some showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Agents

  • Novel N-acetamide derivatives with a benzothiazole structure have been created and assessed for their antimicrobial activity against a range of bacterial and fungal species. Some of these compounds demonstrated potent antimicrobial properties (Incerti et al., 2017).

Synthesis Methods

  • Researchers have developed efficient synthesis methods for compounds similar to N-(2-furanylmethyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide. These methods include carbodiimide condensation catalysis, which allows for the creation of novel compounds in a convenient and fast manner (Yu et al., 2014).

Analgesic Activity

  • Some acetamide derivatives, including those with a benzothiazole structure, have been synthesized and investigated for their potential analgesic activities. These studies utilized various tests like the hot-plate and tail-clip methods, showing significant analgesic effects (Kaplancıklı et al., 2012).

Antioxidant and Anti-inflammatory Properties

  • Certain N-acetamide derivatives with benzothiazole and thiazolidinone structures have been evaluated for their antioxidant and anti-inflammatory activities. Some compounds displayed significant efficacy in both categories (Koppireddi et al., 2013).

PI3K/mTOR Dual Inhibitors

  • Investigations into the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors have included compounds with a benzothiazole-acetamide structure. These studies aim to improve metabolic stability and in vivo efficacy (Stec et al., 2011).

Synthesis and Cyclization Studies

  • The synthesis and intramolecular cyclization of compounds with structures similar to N-(2-furanylmethyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide have been researched. These studies focus on creating novel heterocyclic compounds with potential biological activities (Savchenko et al., 2020).

properties

Product Name

N-(2-furanylmethyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C14H12N2O3S/c17-13(15-8-10-4-3-7-19-10)9-16-11-5-1-2-6-12(11)20-14(16)18/h1-7H,8-9H2,(H,15,17)

InChI Key

ZWORGDNNQOELMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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